molecular formula C17H24N4O2S B278101 N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

Cat. No.: B278101
M. Wt: 348.5 g/mol
InChI Key: VXEBRGJIVQXCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a propanoyl group, followed by the introduction of the phenyl group. The final step involves the addition of the carbamothioyl group under controlled reaction conditions. The specific reagents and catalysts used in each step can vary, but common reagents include propanoyl chloride, phenyl isothiocyanate, and various solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for certain medical conditions.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide
  • N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide

Uniqueness

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C17H24N4O2S/c1-3-15(22)19-17(24)18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)16(23)4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,18,19,22,24)

InChI Key

VXEBRGJIVQXCPP-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.